

Guidelines for the Bioanalytical Data Reporting of Hydroxy Darunavir

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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B600896

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Introduction

This document provides detailed application notes and protocols for the quantitative analysis of **Hydroxy Darunavir**, the primary active metabolite of the HIV protease inhibitor Darunavir, in human plasma. The guidelines furnished herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research involving Darunavir. The protocols are grounded in established bioanalytical principles and adhere to the general recommendations of regulatory bodies such as the FDA and the validation guidelines outlined by the International Council for Harmonisation (ICH).

Darunavir undergoes extensive metabolism in the body, primarily through oxidation, to form various metabolites. Among these, **Hydroxy Darunavir** is a significant active metabolite. Accurate and precise quantification of both Darunavir and **Hydroxy Darunavir** is crucial for a comprehensive understanding of the drug's disposition and its therapeutic effect.

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the recommended approach for the simultaneous quantification of Darunavir and **Hydroxy Darunavir** in plasma. This technique offers high selectivity and sensitivity, which are

essential for measuring the concentrations of the parent drug and its metabolite, especially when concentrations are low.

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions that can be used as a starting point for method development and validation. Optimization may be required based on the specific LC system and column used.

Parameter	Recommended Condition
LC Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient Elution	Start with 95% A, ramp to 5% A over 3-5 minutes, hold, and return to initial conditions
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 - 10 μ L

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification. The specific MRM transitions and collision energies should be optimized for both analytes and the internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Darunavir	548.2	392.2	Optimize for specific instrument
Hydroxy Darunavir	564.2	408.2	Optimize for specific instrument
Internal Standard (IS)	Select appropriate IS	Optimize	Optimize

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is crucial to determine the optimal collision energy for each transition on the specific mass spectrometer being used.

II. Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

- **Primary Stock Solutions:** Prepare individual stock solutions of Darunavir, **Hydroxy Darunavir**, and the internal standard (e.g., a stable isotope-labeled analog) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the Darunavir and **Hydroxy Darunavir** stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
- **Spiking Solutions:** Prepare separate spiking solutions for calibration standards and quality control samples from the working standard solutions.
- **Calibration Standards and QC Samples:** Spike blank human plasma with the appropriate spiking solutions to prepare a calibration curve (typically 8-10 non-zero standards) and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC).

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for extracting Darunavir and its metabolites from plasma.

- To 100 μ L of plasma sample (blank, standard, QC, or unknown), add 20 μ L of the internal standard working solution and vortex briefly.
- Add 300 μ L of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40 °C.
- Reconstitute the dried residue in 100-200 μ L of the initial mobile phase composition.
- Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

III. Method Validation

The analytical method must be validated according to ICH M10 Bioanalytical Method Validation guidelines. The key validation parameters are summarized in the table below.

Validation Parameter	Acceptance Criteria
Selectivity	No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
Calibration Curve	Correlation coefficient (r^2) ≥ 0.99 . Back-calculated concentrations of standards within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
Accuracy & Precision	Intra- and inter-day precision (%CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ). Accuracy (% bias) within $\pm 15\%$ ($\pm 20\%$ at LLOQ).
Matrix Effect	The matrix factor should be consistent across different sources of plasma. The CV of the matrix factor should be $\leq 15\%$.
Recovery	The extraction recovery of the analytes and IS should be consistent and reproducible.
Stability	Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. Analyte concentrations should be within $\pm 15\%$ of the nominal concentration.

IV. Data Presentation

All quantitative data from the method validation and sample analysis should be summarized in clearly structured tables to facilitate review and comparison.

Table 1: Example Calibration Curve Summary

Analyte	Concentration (ng/mL)	Mean Response (Area Ratio)	Accuracy (%)	Precision (%CV)
Darunavir	1.0	0.012	102.5	4.8
...
Hydroxy Darunavir	1.0	0.015	98.7	5.2
...

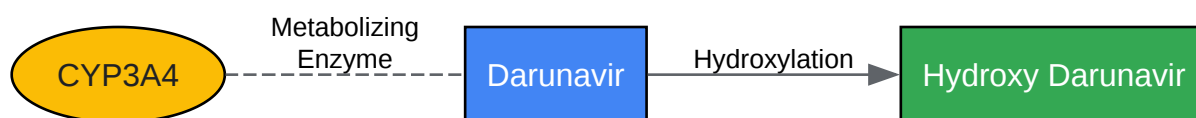
Table 2: Example Accuracy and Precision Data for QC Samples

Analyte	QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Intra-day Precision (%CV)	Inter-day Precision (%CV)
Darunavir	LLOQ	1.0	1.03	3.0	6.5	8.1
Low QC	3.0	2.95	-1.7	4.2	5.6	...
Mid QC	100	101.2	1.2	3.1	4.5	...
High QC	800	795.4	-0.6	2.8	3.9	...
Hydroxy Darunavir	LLOQ	1.0	0.97	-3.0	7.1	9.2
Low QC	3.0	3.05	1.7	5.1	6.3	...
Mid QC	100	98.9	-1.1	3.8	4.9	...
High QC	800	805.1	0.6	3.2	4.1	...

V. Visualizations

Metabolic Pathway of Darunavir

The following diagram illustrates the metabolic conversion of Darunavir to **Hydroxy Darunavir**.

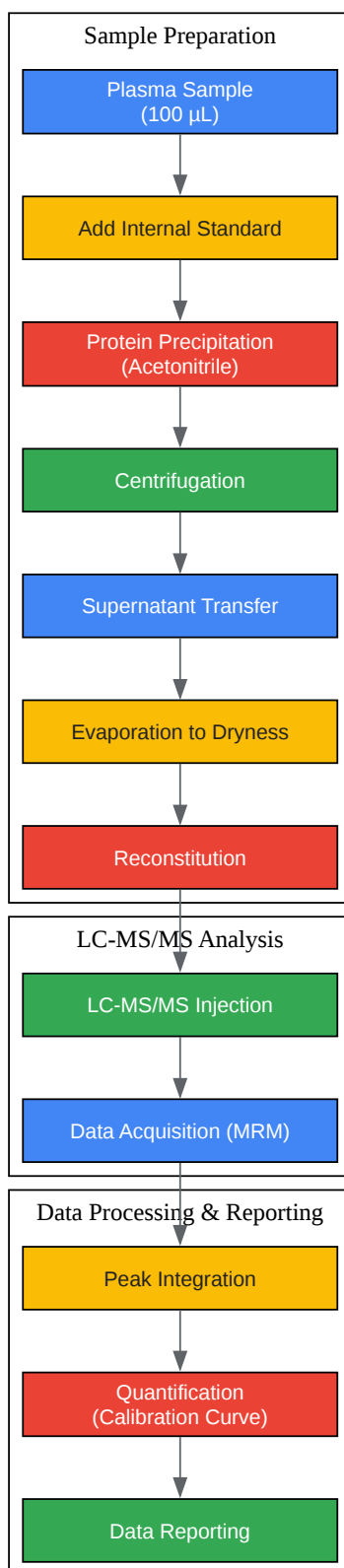


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*Figure 1: Metabolic conversion of Darunavir to **Hydroxy Darunavir**.*

Bioanalytical Workflow

The diagram below outlines the key steps in the bioanalytical workflow for the quantification of **Hydroxy Darunavir** in plasma samples.



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Figure 2: Workflow for **Hydroxy Darunavir** bioanalysis in plasma.

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